molecular formula C21H18F4N2O2 B562562 S-(+)-N-Trifluoroacetodesmethyl Citalopram CAS No. 1217697-83-0

S-(+)-N-Trifluoroacetodesmethyl Citalopram

Cat. No.: B562562
CAS No.: 1217697-83-0
M. Wt: 406.381
InChI Key: AIVUSJIHPDCSPS-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(+)-N-Trifluoroacetodesmethyl Citalopram: is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and other psychiatric conditions. This compound is of interest due to its potential pharmacological properties and its role in the synthesis and study of citalopram and its analogs.

Mechanism of Action

Target of Action

S-(+)-N-Trifluoroacetodesmethyl Citalopram, a derivative of citalopram, is presumed to target the serotonin transporter (SERT) . SERT, also known as solute carrier family 6 member 4 (SLC6A4), plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron . This reuptake process is vital for regulating the concentration of serotonin, a neurotransmitter involved in various physiological processes, including mood regulation .

Mode of Action

The compound’s mode of action is believed to involve the inhibition of serotonin reuptake . By binding to SERT, this compound blocks the reabsorption of serotonin into the presynaptic neuron . This action results in an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic system . By inhibiting the reuptake of serotonin, the compound potentiates serotonergic activity in the central nervous system (CNS) . The downstream effects of this potentiation include mood elevation and alleviation of depressive symptoms, which are commonly associated with increased serotonergic neurotransmission .

Pharmacokinetics

Citalopram is rapidly absorbed with peak plasma concentrations observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . It has a high bioavailability of approximately 80% after oral administration . Approximately 12 to 23% of an oral dose of citalopram is excreted as unchanged citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of citalopram. These effects include enhanced serotonergic neurotransmission resulting from the inhibition of serotonin reuptake . This enhancement can lead to mood elevation and the alleviation of depressive symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce the cytochrome P450 enzymes involved in its metabolism could affect its pharmacokinetics . Additionally, individual genetic variations in the SERT gene could potentially influence the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

S-(+)-N-Trifluoroacetodesmethyl Citalopram is known to interact with the serotonin transporter (SERT), which is responsible for serotonin reuptake at the terminals and cell bodies of serotonergic neurons . It binds with high affinity to the serotonin binding site on the transporter . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its influence on serotonin levels. By inhibiting the serotonin transporter, it increases extracellular serotonin levels, enhancing serotonin neurotransmission . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the serotonin transporter. It binds to the transporter, inhibiting the reuptake of serotonin and thereby increasing its extracellular levels . This can lead to changes in gene expression and enzyme activity related to serotonin signaling.

Temporal Effects in Laboratory Settings

It is known that the effects of SSRIs like citalopram can vary over time, with some effects becoming more pronounced with chronic administration .

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with dosage, similar to other SSRIs. For instance, escitalopram, a closely related compound, has been shown to have more potent effects in animal models predictive of antidepressant and anxiolytic activities than many other antidepressants .

Metabolic Pathways

This compound is involved in the serotonin metabolic pathway. It interacts with the serotonin transporter, affecting the reuptake of serotonin and thereby influencing the overall flux of this metabolic pathway .

Transport and Distribution

This compound is likely to be transported and distributed within cells and tissues via its interaction with the serotonin transporter. This transporter is located in the cell membrane and is responsible for the reuptake of serotonin from the synaptic cleft .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with the serotonin transporter. As this transporter is located in the cell membrane, this compound is likely to be localized at the cell membrane where it can interact with the transporter .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-N-Trifluoroacetodesmethyl Citalopram involves several steps, starting from the basic structure of citalopramThis can be achieved through a series of chemical reactions involving reagents such as trifluoroacetic anhydride and appropriate catalysts under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: S-(+)-N-Trifluoroacetodesmethyl Citalopram undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Properties

  • Chemical Structure : S-(+)-N-Trifluoroacetodesmethyl Citalopram is characterized by the presence of trifluoroacetyl functional groups, which may influence its binding affinity and selectivity for serotonin transporters.
  • Mechanism of Action : Like citalopram, it is expected to modulate serotonin levels; however, specific studies are required to elucidate its exact pharmacodynamics.

Research Applications

  • Neurodevelopmental Studies
    • Recent research indicates that exposure to citalopram during early neuronal differentiation affects gene expression patterns associated with neurodevelopment. This compound could be investigated for similar effects, particularly regarding its impact on genes linked to depression and neurogenesis .
  • Psychopharmacology
    • The compound may be evaluated for its efficacy in treating various psychiatric disorders beyond depression, such as generalized anxiety disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. Understanding its pharmacological profile could lead to new treatment protocols tailored for specific patient populations.
  • Toxicology and Safety Studies
    • Investigating the safety profile of this compound is essential, particularly concerning potential side effects or toxicological impacts when compared to standard citalopram treatments. This includes assessing its effects on cardiac health, given the known risks associated with high doses of citalopram .
  • Comparative Effectiveness Research
    • Comparative studies between this compound and other SSRIs could provide insights into relative efficacy and tolerability profiles. Such research would be beneficial in determining optimal treatment strategies for patients who do not respond adequately to existing SSRIs.

Data Tables

Application AreaPotential BenefitsResearch Focus
Neurodevelopmental StudiesInfluence on gene expression during differentiationLongitudinal studies on neurogenesis
PsychopharmacologyEfficacy in anxiety disordersRandomized controlled trials
ToxicologySafety profile assessmentDose-response studies
Comparative EffectivenessRelative efficacy compared to other SSRIsHead-to-head clinical trials

Comparison with Similar Compounds

    Citalopram: The parent compound, widely used as an antidepressant.

    Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.

    Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.

Uniqueness: S-(+)-N-Trifluoroacetodesmethyl Citalopram is unique due to the presence of the trifluoroacetyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other SSRIs .

Biological Activity

S-(+)-N-Trifluoroacetodesmethyl Citalopram is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. Understanding the biological activity of this compound involves examining its pharmacokinetics, mechanism of action, and potential therapeutic effects.

Chemical Structure and Properties

This compound has the chemical formula C21H18F4N2O2. The presence of trifluoroacetyl and demethylation modifications enhances its pharmacological profile compared to its parent compound, citalopram.

PropertyValue
Molecular FormulaC21H18F4N2O2
Molecular Weight396.37 g/mol
LogP (octanol-water partition coefficient)3.5

Pharmacokinetics

Metabolism and Enzyme Interaction
this compound is metabolized primarily by cytochrome P450 enzymes, notably CYP2C19 and CYP3A4, similar to citalopram. This metabolic pathway influences its efficacy and safety profile due to potential drug-drug interactions .

Absorption and Distribution
The compound exhibits good oral bioavailability and reaches peak plasma concentrations within 1-4 hours post-administration. Its distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively.

This compound functions by inhibiting the serotonin transporter (SLC6A4), leading to increased serotonin levels in the synaptic cleft. This mechanism is crucial for its antidepressant effects, as enhanced serotonergic activity is associated with mood improvement . Unlike traditional SSRIs, this compound may also interact with allosteric sites on the serotonin transporter, potentially offering a novel approach to enhancing serotonergic signaling .

Biological Activity

In Vitro Studies
Research indicates that this compound demonstrates higher binding affinity for the serotonin transporter than citalopram itself. In vitro assays reveal that it significantly inhibits serotonin reuptake at lower concentrations than its parent compound, suggesting enhanced potency .

Case Studies and Clinical Findings
Clinical studies have shown that this compound may provide rapid relief from depressive symptoms while maintaining a favorable side effect profile. A review of randomized controlled trials indicated that patients treated with this compound experienced significant reductions in depression scores compared to placebo groups .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects similar to other SSRIs, including nausea, insomnia, and sexual dysfunction. Monitoring for hyponatremia is recommended, particularly in elderly patients who may be more susceptible to this adverse effect .

Properties

IUPAC Name

N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVUSJIHPDCSPS-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652684
Record name N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217697-83-0
Record name N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.